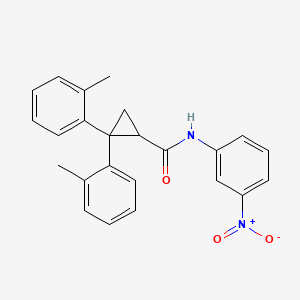
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is a complex organic compound with a cyclopropane core. This compound is characterized by the presence of two 2-methylphenyl groups and a 3-nitrophenyl group attached to the cyclopropane ring. The carboxamide functional group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of 2-Methylphenyl Groups: The 2-methylphenyl groups can be introduced via Friedel-Crafts alkylation, using appropriate alkyl halides and Lewis acid catalysts.
Introduction of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids and nitro derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of 2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, including coordination with metal ions and participation in redox reactions.
類似化合物との比較
Similar Compounds
2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide: Lacks the nitrophenyl group, resulting in different reactivity and applications.
N-(3-nitrophenyl)cyclopropane-1-carboxamide:
Uniqueness
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both 2-methylphenyl and 3-nitrophenyl groups allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
2,2-bis(2-methylphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-8-3-5-12-20(16)24(21-13-6-4-9-17(21)2)15-22(24)23(27)25-18-10-7-11-19(14-18)26(28)29/h3-14,22H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXUUFOXHMBHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)nicotinonitrile trifluoroacetate (salt)](/img/structure/B5074672.png)
![(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5074675.png)

![(4Z)-4-[[5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5074679.png)
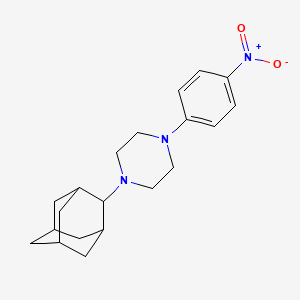
![1-ethyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5074691.png)
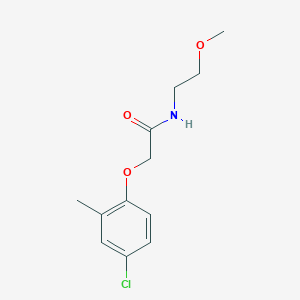
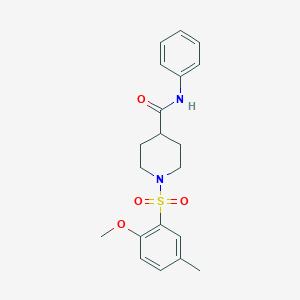
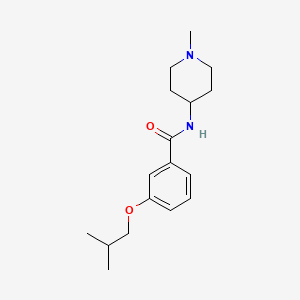
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)isoxazolidine](/img/structure/B5074726.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B5074732.png)
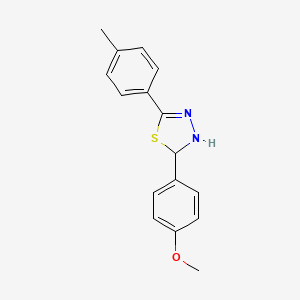
![N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B5074738.png)
![2-(4-methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5074751.png)
